molecular formula C5H12OS B099254 3-(Ethylthio)propanol CAS No. 18721-61-4

3-(Ethylthio)propanol

Cat. No. B099254
CAS RN: 18721-61-4
M. Wt: 120.22 g/mol
InChI Key: KRUJXSIEMOWXOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, propanol, from propanoic acid has been reported . The process involves two steps: esterification of propanoic acid and methanol in the presence of sulfuric acid to produce methyl propanoate, followed by reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .

Scientific Research Applications

Flavoring Substance in Foods

3-(Ethylthio)propanol, also known as 3-Methylthio-1-propanol (3-Met), is widely used as a flavoring substance and an essential aroma ingredient in many foods . It’s naturally present in apples, tomatoes, and other foods .

Ingredient in Alcoholic Beverages

3-Met is an important flavor compound in various alcoholic beverages such as Baijiu and Huangjiu . Maintaining the content of 3-Met in these alcoholic beverages is crucial, which is why microorganisms with high yield of 3-Met are screened from the brewing environment .

Production by Microbial Transformation

Producing 3-Met by microbial transformation is considered green and eco-friendly . For instance, a strain, YHM-G, which produced a high level of 3-Met, was isolated from the Baijiu-producing environment .

Production by Saccharomyces cerevisiae

A strain of Saccharomyces cerevisiae, Y03401, was found to produce a high amount of 3-Met . The optimal fermentation conditions for 3-Met production by this yeast were obtained through single-factor designs, Plackett–Burman test, steepest ascent path design, and response surface methodology .

Reactant in Chemical Synthesis

3-(Methylthio)-1-propanol can be used as a reactant to prepare calixarenes as amino acid chemosensors and amphiphilic reactive oxygen species (ROS) sensitive diblock copolymers . These copolymers are applicable as nanocarriers for photodynamic therapy and chemotherapy .

End-product of L-methionine Catabolism

3-(Methylthio)-1-propanol, produced by yeast as an end-product of L-methionine catabolism, imparts off-odours reminiscent of cauliflower and potato to wine . The ARO genes in Saccharomyces cerevisiae, including transaminases Aro8p and Aro9p, and decarboxylase Aro10p, catalyze two key steps forming methionol via the Ehrlich pathway .

Safety and Hazards

3-(Ethylthio)propanol is advised to be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

3-ethylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-2-7-5-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUJXSIEMOWXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171991
Record name 3-(Ethylthio)propanol
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Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylthio)propanol

CAS RN

18721-61-4
Record name 3-(Ethylthio)-1-propanol
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Record name gamma-Hydroxypropyl ethyl sulfide
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Record name 18721-61-4
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Record name 3-(Ethylthio)propanol
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Record name 3-(ethylthio)propanol
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Record name .GAMMA.-HYDROXYPROPYL ETHYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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